molecular formula C6H3F5N2O2 B2407513 2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid CAS No. 2248337-39-3

2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B2407513
CAS RN: 2248337-39-3
M. Wt: 230.094
InChI Key: CDFSBELCGDGYGT-UHFFFAOYSA-N
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Description

Difluoromethylation and trifluoromethylation processes are important in the field of pharmaceuticals, agrochemicals, and materials . These processes involve the formation of X–CF2H and X–CF3 bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .


Synthesis Analysis

There have been advances in the synthesis of difluoromethyl and trifluoromethyl compounds. For example, a CF3SO2Na-based trifluoromethylation of secondary amines has been developed . Also, a novel synthesis strategy has been developed that uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group .


Molecular Structure Analysis

The molecular structure of difluoromethyl and trifluoromethyl compounds is characterized by the presence of X–CF2H and X–CF3 bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .


Chemical Reactions Analysis

Difluoromethylation and trifluoromethylation reactions involve various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods . For example, the trifluoromethylation of aldehydes with Me3SiCF3 under certain conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl and trifluoromethyl compounds are influenced by the presence of the CF2H and CF3 groups . These groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of the compounds .

Mechanism of Action

The mechanism of action in these reactions often involves the formation of X–CF2H and X–CF3 bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . For example, a mechanism involving Cu (II)-mediated trifluoromethylation of acyl radicals has been proposed .

Future Directions

The field of difluoromethylation and trifluoromethylation is continuously evolving with new methods and applications being developed . This includes the invention of multiple difluoromethylation reagents and the development of metal-based methods that can transfer CF2H to C (sp2) sites . Future research in this area is likely to focus on improving the efficiency and selectivity of these reactions, as well as exploring new applications in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O2/c7-3(8)4-12-1(5(14)15)2(13-4)6(9,10)11/h3H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFSBELCGDGYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=N1)C(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

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